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molecular formula C9H16N2O2S2 B083556 Morpholin-4-yl morpholine-4-carbodithioate CAS No. 13752-51-7

Morpholin-4-yl morpholine-4-carbodithioate

Cat. No. B083556
M. Wt: 248.4 g/mol
InChI Key: HOEFWOBLOGZQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006251

Procedure details

N-oxydiethylenethiocarbamyl-N'-oxydiethylenesulfenamide was prepared by reacting about 0.2 mole of morpholine and about 0.2 mole of N-chloromorpholine chloride with 0.2 mole of carbon disulfide in the presence of about 0.2 mole of NaOH and in a medium of water and chloroform. 34.8 grams (0.4 mole) of morpholine was added to 50 milliliters of chloroform and the solution cooled to 0° C. 110 grams of a solution of NaOCl at 13% by weight in water (0.2 mole) was added and the mixture stirred for 10 minutes at a temperature of about 10° C. 15.2 grams (0.2 mole) of carbon disulfide was then added and the mix stirred for 10 minutes at 10°±5° C. The mixture became thick and an additional 50 milliliters of chloroform was added. After 15 minutes of stirring, the mixture was allowed to settle and the non-aqueous phase was separated out. The chloroform was evaporated off under reduced pressure. The pale yellow crystals obtained were slurried in methanol, filtered out and dried. The yield of compound was 45.2 grams, 92% by weight of theoretical. The compound was identified by its IR spectrum, and it had a melting point of 128°-134° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
N-chloromorpholine chloride
Quantity
0.2 mol
Type
reactant
Reaction Step Five
Quantity
0.2 mol
Type
reactant
Reaction Step Six
Name
Quantity
0.2 mol
Type
reactant
Reaction Step Seven
Quantity
34.8 g
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Eight
[Compound]
Name
solution
Quantity
110 g
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0.2 mol
Type
solvent
Reaction Step Nine
Quantity
15.2 g
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[Cl-].Cl[N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1.[C:15](=[S:17])=[S:16].[OH-].[Na+].[O-]Cl.[Na+]>CO.C(Cl)(Cl)Cl.O>[CH2:6]1[N:1]([C:15]([S:17][N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[S:16])[CH2:2][CH2:3][O:4][CH2:5]1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
N-chloromorpholine chloride
Quantity
0.2 mol
Type
reactant
Smiles
[Cl-].ClN1CCOCC1
Step Six
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(=S)=S
Step Seven
Name
Quantity
0.2 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
34.8 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Nine
Name
solution
Quantity
110 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]
Name
Quantity
0.2 mol
Type
solvent
Smiles
O
Step Ten
Name
Quantity
15.2 g
Type
reactant
Smiles
C(=S)=S
Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 10 minutes at a temperature of about 10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mix stirred for 10 minutes at 10°±5° C
Duration
10 min
STIRRING
Type
STIRRING
Details
After 15 minutes of stirring
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the non-aqueous phase was separated out
CUSTOM
Type
CUSTOM
Details
The chloroform was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The pale yellow crystals obtained
FILTRATION
Type
FILTRATION
Details
filtered out
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1COCCN1C(=S)SN2CCOCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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